N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine
Description
Contextualization within N-Substituted Hydroxylamine (B1172632) Chemistry
The chemical nature of N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine is fundamentally rooted in the properties of N-substituted hydroxylamines, a class of compounds that has seen a significant evolution in its chemical applications.
Evolution of Hydroxylamine Derivatives in Synthetic Chemistry
Hydroxylamine (NH₂OH) and its derivatives have long been pivotal in organic synthesis. britannica.com Initially recognized for their role in the formation of oximes from aldehydes and ketones—a critical step in the synthesis of materials like Nylon 6—their application has expanded dramatically. britannica.comwikipedia.org In contemporary synthetic chemistry, N-substituted hydroxylamines are valued as versatile building blocks and reagents. tcichemicals.com They can function as potent nucleophiles or, under certain conditions, as sources of electrophilic nitrogen, facilitating a range of bond-forming reactions. nih.govresearchgate.net The development of methods for creating di- and trisubstituted hydroxylamines has further broadened their utility, allowing for precise control over molecular architecture. mdpi.com This evolution has enabled their use in complex syntheses, including the preparation of chiral amines and various N-heterocycles. nih.gov
Significance of Pyridine-Containing Scaffolds in Coordination and Organic Chemistry
The pyridine (B92270) ring is a ubiquitous structural motif in chemistry, valued for its unique electronic properties, weak basicity, and ability to act as a ligand for a vast array of metal ions. alfachemic.comnih.gov As an isostere of benzene, this nitrogen-containing heterocycle is a fundamental component in over 7,000 existing drug molecules and numerous natural products. rsc.org In coordination chemistry, pyridine and its derivatives are prized for their ability to form stable complexes with transition metals. wikipedia.orgacs.org These complexes are central to the development of catalysts for a wide variety of organic transformations, including hydrogenation, polymerization, and C-H bond activation. alfachemic.comacs.org The rich coordination chemistry of pyridine allows for the fine-tuning of a metal center's electronic and steric environment, which is crucial for designing efficient and selective catalysts. nih.govresearchgate.net The incorporation of the pyridine scaffold into larger molecules, therefore, often imparts valuable coordinating properties and biological relevance. nih.govrsc.org
Interdisciplinary Relevance of the this compound Moiety
The dual functionality of this compound—possessing both a coordinating pyridine ring and a reactive hydroxylamine group—makes it a molecule of significant interdisciplinary interest. This structure serves as a foundation for applications in catalysis and materials science.
Foundations in Ligand Design and Catalyst Development
The molecular structure of this compound is inherently suited for ligand design. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the hydroxylamine group can act as donor sites, allowing the molecule to chelate to a metal center. This potential bidentate or tridentate coordination can stabilize the metal ion, forming a catalytically active complex. The design of such ligands is a cornerstone of modern catalysis. researchgate.net For instance, pyridine-containing ligands are integral to PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) type catalysts, which are widely used in cross-coupling reactions. acs.org The presence of the N-methyl and ethyl linker groups in the hydroxylamine moiety introduces specific steric and electronic constraints that can influence the selectivity and activity of a resulting catalyst. Research on similar N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has demonstrated their utility in synthetic chemistry, suggesting the potential for this specific moiety in catalytic applications. nih.gov
Exploration in Advanced Materials Precursor Synthesis
Pyridine-based compounds are increasingly used as building blocks for advanced functional materials. acs.orgnih.gov Their rich coordination chemistry allows for the construction of metal-organic frameworks (MOFs) and surface-confined molecular assemblies with tailored electronic and optical properties. acs.org Such materials have potential applications in electrochromic devices, solar cells, and chemical sensors. nih.gov this compound can be envisioned as a precursor for such materials. The pyridine ring provides a reliable coordination site for linking to metal nodes, while the hydroxylamine group offers a reactive handle for polymerization, surface functionalization, or cross-linking reactions, providing a pathway to new polymers and hybrid materials.
Methodological Approaches for Comprehensive Compound Study
To fully characterize this compound and confirm its structure and purity, a combination of modern analytical techniques is employed. These methods provide detailed information about the molecule's connectivity, composition, and three-dimensional arrangement.
The primary techniques for structural elucidation and characterization include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the pyridine ring, ethyl linker, and methyl group.
Mass Spectrometry (MS) : This technique determines the molecule's mass-to-charge ratio, allowing for the confirmation of its molecular weight and formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass data. niscpr.res.in
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the hydroxylamine, the N-O bond, and the C=N and C=C bonds within the pyridine ring. acs.org
Elemental Analysis : This method provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to verify the empirical formula of the compound. researchgate.net
The following table summarizes these key analytical methods and their roles in studying the compound.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information on the molecular skeleton, connectivity of atoms, and the chemical environment of protons and carbons. |
| Mass Spectrometry (MS/HRMS) | Determines the precise molecular weight and elemental formula, and provides structural information through fragmentation patterns. niscpr.res.in |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., O-H, N-O, C=N) within the molecule. acs.org |
| Elemental Analysis | Confirms the empirical formula by determining the percentage composition of elements (C, H, N, O). researchgate.net |
| X-ray Crystallography | Reveals the exact three-dimensional structure of the molecule in the solid state, including bond lengths and angles. niscpr.res.in |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(11)7-5-8-4-2-3-6-9-8/h2-4,6,11H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPNXJMABFZERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategic Pathways for N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine Synthesis
The synthesis of this compound can be approached through several strategic pathways. These routes primarily involve forming new bonds to the nitrogen or oxygen atoms of a hydroxylamine (B1172632) core or by modifying a pyridine (B92270) scaffold. The key challenges lie in controlling the selectivity of these reactions to achieve the desired substitution pattern.
Alkylation Approaches on Hydroxylamine Precursors
Alkylation of the hydroxylamine moiety is a direct and common method for creating substituted hydroxylamines. This approach relies on the nucleophilic character of the hydroxylamine group, which contains two potential sites for alkylation: the nitrogen atom and the oxygen atom.
Hydroxylamine and its derivatives are ambident nucleophiles, meaning they can react at two different sites (N or O). The regioselectivity of the alkylation is a critical consideration in the synthesis of compounds like this compound.
Generally, N-alkylation is favored over O-alkylation. The nitrogen atom in hydroxylamine is typically more nucleophilic than the oxygen atom. wikipedia.orgresearchgate.net This is attributed to nitrogen being less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile. researchgate.net Consequently, direct reaction of hydroxylamine or a mono-substituted hydroxylamine with an alkylating agent usually results in the formation of an N-C bond. wikipedia.org
To achieve O-alkylation, the hydroxyl group's proton must typically be removed first with a strong base, such as sodium hydride, to generate a more nucleophilic alkoxide. This strategy is less common for simple alkylations but is a viable pathway for synthesizing O-substituted hydroxylamines. wikipedia.org The choice of alkylating agent can also influence the outcome; reagents with "hard" leaving groups (e.g., dimethyl sulfate) can favor O-alkylation, while those with "soft" leaving groups (e.g., methyl iodide) tend to result in N-alkylation. researchgate.net
Table 1: Factors Influencing N- vs. O-Alkylation of Hydroxylamines
| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale |
|---|---|---|---|
| Nucleophilicity | Higher intrinsic nucleophilicity of Nitrogen | Lower intrinsic nucleophilicity of Oxygen | Nitrogen is less electronegative, making its lone pair more available. researchgate.net |
| Reaction Conditions | Neutral or mildly basic | Strong base (e.g., NaH) required | Deprotonation of the -OH group is necessary to form a reactive alkoxide. wikipedia.org |
| Alkylating Agent | "Soft" leaving groups (e.g., I⁻, Br⁻) | "Hard" leaving groups (e.g., SO₄²⁻, OTs⁻) | Based on Hard and Soft Acids and Bases (HSAB) theory. researchgate.net |
A significant challenge in the alkylation of hydroxylamines is preventing overalkylation. wikipedia.org The synthesis of a di-substituted hydroxylamine like this compound requires precise control to introduce two different groups onto the nitrogen atom without proceeding to form a tri-substituted hydroxylammonium salt.
Selective mono-alkylation can be difficult because the initial N-alkylated product can be more nucleophilic than the starting hydroxylamine, leading to a second alkylation. nih.gov To achieve specific substitution patterns, chemists often employ protecting group strategies. For instance, one of the reactive sites can be temporarily blocked, allowing for selective alkylation at the other site. After the desired alkyl group is introduced, the protecting group is removed, and a second, different alkyl group can be added. nih.gov
Reductive amination is another powerful method for controlling substitution. This process involves the reaction of a hydroxylamine with a carbonyl compound (an aldehyde or ketone) to form an oxime or nitrone, which is then reduced to the desired substituted hydroxylamine. nih.govnih.gov This two-step, one-pot procedure offers high selectivity and is a valuable alternative to direct alkylation for producing N,O-disubstituted hydroxylamines. nih.gov
Advanced Synthetic Techniques and Reaction Condition Optimization
Solvent-Free Reaction Environments
The synthesis of hydroxylamine derivatives can be achieved under solvent-free conditions, an approach that aligns with the principles of green chemistry by reducing waste and avoiding potentially hazardous solvents. A notable example is the synthesis of N,N-bis(2-{pyrid-2-yl}ethyl)hydroxylamine, a close structural analogue of the target compound. This synthesis is accomplished by reacting 2-vinylpyridine (B74390) with hydroxylamine hydrochloride directly in a solvent-free environment. researchgate.net The reaction mixture is maintained for 48 hours, after which the product is worked up by basification with sodium bicarbonate solution. researchgate.net This methodology demonstrates the feasibility of forming the N-(2-pyridin-2-ylethyl) moiety without a solvent, suggesting a potential route for the synthesis of this compound through a similar Michael addition-type reaction with an appropriate N-methylated hydroxylamine precursor.
Stereoselective Synthesis Considerations
While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are crucial when preparing chiral analogues or when chirality is introduced into the molecule, for example, through substitution on the ethyl linker. Asymmetric synthesis of hydroxylamines often involves the stereoselective reduction of prochiral oximes or nitrones.
A significant advancement in this area is the asymmetric reduction of oximes using earth-abundant nickel catalysis. mdpi.com This method can produce N,O-disubstituted hydroxylamines in high yields (up to 99%) and with excellent enantiomeric excess (up to 99% e.e.). mdpi.com The reaction typically proceeds under a hydrogen atmosphere with the addition of an acid. mdpi.com Various functional groups are well-tolerated in this transformation, making it a versatile tool for accessing chiral hydroxylamine derivatives. mdpi.com Such catalytic asymmetric reductions represent a key strategy for controlling stereochemistry in the synthesis of complex hydroxylamine-containing compounds.
Protection-Deprotection Strategies for Hydroxylamine Functionality
The hydroxylamine group is reactive and can undergo both N- and O-alkylation, as well as oxidation. wikipedia.orgorganic-chemistry.org Therefore, protection-deprotection strategies are essential during multi-step syntheses. A variety of protecting groups, often borrowed from peptide synthesis, are suitable for the N,O-protection of hydroxylamine. researchgate.net
A convergent synthesis for N-alkyl-N-(pyridin-2-yl)hydroxylamines utilized a dual protection strategy. nih.gov The hydroxylamine nitrogen was protected with a tert-butoxycarbonyl (Boc) group, while the oxygen was protected with a p-methoxybenzyl (PMB) group. The N-Boc group can be selectively removed using trifluoroacetic acid (TFA), while the O-PMB group is also cleaved under acidic conditions. nih.gov Other common protecting groups compatible with hydroxylamine synthesis include carbamates like benzyloxycarbonyl (Cbz) and trichloroethoxycarbonyl (Troc), as well as benzyl (B1604629), acetyl, and various silyl (B83357) ethers. organic-chemistry.org Recently, photolabile protecting groups, such as the methyl-6-nitroveratryl moiety, have also been developed, allowing for deprotection under UV irradiation, which provides orthogonality to conventional acid- or base-labile groups. dtu.dkdtu.dk
Table 1: Common Protecting Groups for Hydroxylamine Functionality
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Reference |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | nih.gov |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | organic-chemistry.org |
| p-Methoxybenzyl | PMB | Strong acid (e.g., TFA) | nih.gov |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | libretexts.org |
| Acetyl | Ac | Base (e.g., NH₃, MeNH₂) | organic-chemistry.orglibretexts.org |
| Trimethylsilyl | TMS | Acid or fluoride (B91410) ion (e.g., TBAF) | libretexts.org |
Synthesis of Analogues and Structural Derivatives for Comparative Studies
Variation of N-Alkyl Substituents
To investigate structure-activity relationships (SAR), analogues of this compound with different N-alkyl substituents are often synthesized. A flexible and convergent synthetic route allows for the systematic variation of this group. One effective strategy employs a palladium-catalyzed Buchwald-Hartwig cross-coupling amination. nih.gov
In this approach, a common precursor, O-(p-methoxybenzyl)hydroxylamine, is first protected on the nitrogen with a Boc group. This intermediate, N-Boc-O-PMB-hydroxylamine, is then deprotonated and reacted with various alkyl halides (e.g., iodomethane, iodoethane, benzyl bromide) in an Sₙ2 reaction to install the desired N-alkyl group. nih.gov Following N-alkylation, the Boc group is removed with TFA. The resulting N-alkyl-O-PMB-hydroxylamine is then coupled with a 2-halopyridine (e.g., 2-bromopyridine) using a palladium catalyst. The final deprotection of the O-PMB group yields the target N-alkyl-N-(pyridin-2-yl)hydroxylamine analogues. nih.gov This modular approach has been used to synthesize a range of derivatives for biological evaluation. nih.gov
Table 2: Examples of N-Alkyl Substituents Introduced via Alkylation
| Alkyl Halide Used | Resulting N-Substituent |
|---|---|
| Iodomethane | Methyl |
| Iodoethane | Ethyl |
| 1-Iodopropane | n-Propyl |
| Benzyl bromide | Benzyl |
Modifications of the Pyridylethyl Moiety
Modifications to the pyridylethyl portion of this compound can be systematically achieved through several synthetic approaches. A predominant method involves the palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds. nih.govwikipedia.org This convergent synthetic route allows for the coupling of a suitably protected N-methylhydroxylamine derivative with a functionalized 2-halopyridine.
This strategy is particularly effective for introducing substituents onto the pyridine ring. By starting with appropriately substituted 2-halopyridines, a variety of analogues can be generated. Research has demonstrated the successful synthesis of derivatives with alkyl and halogen substituents at various positions on the pyridine ring. For instance, coupling N-methyl-O-(4-methoxybenzyl)hydroxylamine with substituted 2-bromopyridines has yielded analogues with 6-ethyl, 6-methyl, 5-chloro, 5-bromo, and 5-iodo groups. nih.gov
The general synthetic scheme for this approach is outlined below:
Scheme 1: Synthesis of Pyridine-Substituted Analogues via Buchwald-Hartwig Amination
| Precursor | Substituent (R) | Position | Resulting Compound |
| 2-bromo-6-ethylpyridine | Ethyl | 6 | N-Methyl-N-(2-(6-ethylpyridin-2-yl)ethyl)hydroxylamine |
| 2-bromo-6-methylpyridine | Methyl | 6 | N-Methyl-N-(2-(6-methylpyridin-2-yl)ethyl)hydroxylamine |
| 2-bromo-5-chloropyridine | Chloro | 5 | N-Methyl-N-(2-(5-chloropyridin-2-yl)ethyl)hydroxylamine |
| 2-bromo-5-bromopyridine | Bromo | 5 | N-Methyl-N-(2-(5-bromopyridin-2-yl)ethyl)hydroxylamine |
| 2-bromo-5-iodopyridine | Iodo | 5 | N-Methyl-N-(2-(5-iodopyridin-2-yl)ethyl)hydroxylamine |
This table showcases the versatility of the Buchwald-Hartwig amination in generating a range of pyridine-substituted analogues.
Another approach to modifying the pyridylethyl moiety is through the Michael addition of N-methylhydroxylamine to a substituted 2-vinylpyridine. The synthesis of various substituted 2-vinylpyridines can be achieved through established methods, thus providing a range of precursors for this reaction. This method allows for the introduction of substituents on both the pyridine ring and potentially the ethylene (B1197577) bridge, depending on the starting vinylpyridine.
Heterocyclic Substituent Diversification
The replacement of the pyridine ring with other heterocyclic systems is a key strategy for exploring the chemical space and modulating the properties of this compound analogues. The synthetic methodologies employed for this diversification often parallel those used for the modification of the pyridylethyl moiety, with the Buchwald-Hartwig amination being a prominent example.
By substituting 2-halopyridines with other 2-halo-heterocycles, a wide variety of analogues can be accessed. This approach has been successfully utilized to synthesize compounds where the pyridine ring is replaced by other aromatic systems such as quinoline (B57606) and isoxazole. nih.gov For example, the coupling of N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-haloquinolines or 2-haloisoxazoles can produce the corresponding N-alkyl-N-(heterocyclyl)hydroxylamines.
Table of Heterocyclic Precursors and Corresponding Products
| Heterocyclic Precursor | Resulting Heterocyclic Moiety | Example Product Name |
| 2-Chloroquinoline | Quinoline | N-Methyl-N-(2-(quinolin-2-yl)ethyl)hydroxylamine |
| 2-Chloroisoxazole | Isoxazole | N-Methyl-N-(2-(isoxazol-2-yl)ethyl)hydroxylamine |
| 2-Chlorothiazole | Thiazole | N-Methyl-N-(2-(thiazol-2-yl)ethyl)hydroxylamine |
| 2-Chloropyrimidine | Pyrimidine | N-Methyl-N-(2-(pyrimidin-2-yl)ethyl)hydroxylamine |
| 2-Chloroimidazole | Imidazole | N-Methyl-N-(2-(imidazol-2-yl)ethyl)hydroxylamine |
This interactive table illustrates the potential for diversification of the heterocyclic core using various 2-halo-heterocyclic precursors in palladium-catalyzed amination reactions.
The choice of the heterocyclic precursor is crucial and depends on its chemical reactivity and the desired electronic and steric properties of the final compound. The availability of a diverse range of 2-halo-heterocycles makes this a highly adaptable method for generating extensive libraries of this compound analogues for further investigation.
Coordination Chemistry and Metal Complexation
Ligand Design Principles and Coordination Modes
The unique structural features of N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine, specifically the presence of both a hydroxylamine (B1172632) and a pyridine (B92270) moiety, along with a flexible ethyl linker, give rise to its versatile coordination capabilities.
This compound possesses multiple potential donor atoms, leading to a variety of coordination modes. The pyridine ring offers a nitrogen atom for coordination, a common feature in many transition metal complexes. jscimedcentral.com The hydroxylamine group is particularly interesting as it can coordinate to metal ions in different ways. For instance, in complexes with a related ligand, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine, coordination has been observed to occur through the nitrogen atom of the hydroxylamine group for metals such as manganese(II), nickel(II), and cadmium(II). nih.gov A "side-on" coordination mode has been observed in the case of chromium(III) with this related ligand. nih.gov
The pyridine nitrogen, being a relatively soft donor, readily coordinates to a wide range of transition metal ions. The combination of the pyridine and hydroxylamine moieties allows for the formation of stable chelate rings, which is a key principle in ligand design for enhancing complex stability.
The ethyl bridge between the pyridine ring and the hydroxylamine group in this compound provides significant flexibility. This allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The ability to form a five-membered chelate ring involving the pyridine nitrogen and the hydroxylamine nitrogen is a crucial factor in the stability of its metal complexes. This chelation effect, where a multidentate ligand binds to a central metal ion at two or more points, significantly enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands.
Synthesis and Isolation of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a metal salt in a suitable solvent. The nature of the metal ion, the counter-anion, and the reaction conditions can all influence the final product.
Research on the related ligand, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine, has demonstrated the formation of stable complexes with a variety of transition metal ions, including chromium(III), manganese(II), nickel(II), and cadmium(II). nih.gov General synthetic procedures for pyridine-containing ligands with transition metals often involve refluxing the ligand with the corresponding metal salt in an alcoholic medium. jscimedcentral.comnih.gov For example, a common method for synthesizing a Ni(II) complex involves reacting the ligand with nickel chloride hexahydrate in ethanol. jscimedcentral.com Similarly, complexes of Cu(I) and Ag(I) with pyridine-based ligands have also been synthesized and characterized. jscimedcentral.com While specific studies on all the listed metal ions with this compound are not extensively documented, the known reactivity of its constituent functional groups suggests a high potential for complex formation with these metals.
| Metal Ion | Observed Complex Formation with Related Ligands | Potential Coordination Geometry |
|---|---|---|
| Fe(II/III) | Yes (reduction of ligand observed) nih.gov | Octahedral |
| Cu(I/II) | Yes jscimedcentral.com | Tetrahedral, Square Planar, or Square Pyramidal |
| Ni(II) | Yes jscimedcentral.comnih.gov | Octahedral or Square Planar |
| Co(II) | Yes (reduction of ligand observed) nih.gov | Tetrahedral or Octahedral |
| Mn(II) | Yes nih.gov | Octahedral |
| Cd(II) | Yes nih.gov | Tetrahedral or Octahedral |
| Ag(I) | Yes jscimedcentral.com | Linear or Tetrahedral |
A significant aspect of the coordination chemistry of hydroxylamine-containing ligands is their potential for in situ transformations. In the presence of certain metal ions, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine has been shown to undergo reduction to form N,N-bis(2-{pyrid-2-ylethyl})amine. nih.gov This transformation has been observed upon exposure to stoichiometric amounts of cobalt(II) nitrate (B79036), vanadium(III) chloride, and iron(II) chloride. nih.gov In the case of the reaction with cobalt(II) nitrate, the newly formed amine ligand then chelates to the metal to form a dinitrocobalt(II) complex. nih.gov This metal-mediated reduction highlights the redox activity of the hydroxylamine moiety and adds a layer of complexity and potential for novel reactivity in its coordination chemistry.
The choice of anion or counterion in the synthesis of metal complexes can have a profound impact on the resulting structure. Anions can coordinate to the metal center, act as bridging ligands between metal centers, or influence the crystal packing through non-covalent interactions. For instance, in mercury(II) complexes with a pyridine-containing ligand, different anions lead to vastly different solid-state structures. nih.gov Iodide anions tend to form discrete monomeric complexes, while chloride and bromide anions lead to the formation of binuclear complexes through bridging interactions. nih.gov Furthermore, nitrate and azide (B81097) anions have been shown to generate one-dimensional coordination polymers. nih.gov These findings underscore the crucial role of the anion in dictating the supramolecular architecture of the final complex.
Structural Analysis of Coordination Geometries
The geometry of metal complexes formed with this compound is anticipated to be influenced by the metal ion's nature, its oxidation state, and the reaction conditions.
Preferred Coordination Numbers and Stereoisomerism
Based on related pyridine-containing ligands, metal complexes of this compound are expected to exhibit common coordination numbers such as four and six. For instance, with divalent transition metal ions like copper(II), cadmium(II), and zinc(II), tetrahedral or square planar geometries (coordination number 4) are plausible. In the case of other metals like cobalt(II) and nickel(II), octahedral geometries (coordination number 6) are more likely, often completed by solvent molecules or other co-ligands.
| Metal Ion | Expected Coordination Number | Common Geometries | Potential for Stereoisomerism |
| Cu(II) | 4 or 6 | Square Planar, Distorted Octahedral | Yes |
| Ni(II) | 6 | Octahedral | Yes |
| Co(II) | 6 | Octahedral | Yes |
| Zn(II) | 4 | Tetrahedral | Yes |
| Cd(II) | 4 or 6 | Tetrahedral, Octahedral | Yes |
This table presents expected coordination behaviors based on analogous pyridine-containing ligands.
Metal-Ligand Bonding Characterization
The coordination of this compound to a metal center would involve the donation of electron pairs from the pyridine nitrogen and one or both atoms of the hydroxylamine group. The nature of these metal-ligand bonds can be characterized using various spectroscopic techniques.
Infrared (IR) spectroscopy is a powerful tool for probing changes in vibrational frequencies upon coordination. A shift in the C=N stretching vibration of the pyridine ring to a higher frequency is indicative of coordination to the metal ion. Similarly, changes in the N-O and O-H stretching frequencies of the hydroxylamine moiety would confirm its involvement in bonding.
X-ray crystallography would provide definitive information on bond lengths and angles within the metal complex. For analogous complexes, metal-nitrogen bond lengths are typically in the range of 2.0-2.2 Å, while metal-oxygen bond lengths can vary depending on the metal and the coordination mode of the hydroxylamine group.
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of complexes containing this compound are dictated by the identity of the central metal ion and the geometry of the complex.
Spectroscopic Signatures for Electronic State Elucidation
Electronic spectroscopy (UV-Vis) is instrumental in determining the electronic state of the metal ion in a complex. The spectra of complexes with transition metals are expected to show d-d transitions, which are characteristic of the metal ion's d-orbital splitting in the specific coordination environment. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions.
The position and intensity of these bands provide information about the ligand field strength and the geometry of the complex. The nephelauxetic effect, which describes the delocalization of the metal d-electrons onto the ligand, can also be studied from these spectra.
| Metal Complex (Analogous) | Wavelength (nm) | Assignment |
| [Ni(L)₂Cl₂] | ~400 | ³T₁g(P) ← ³A₂g |
| ~650 | ³T₁g(F) ← ³A₂g | |
| ~1100 | ³T₂g ← ³A₂g | |
| [Cu(L)₂]Cl₂ | ~600-700 | ²T₂g ← ²Eg |
This table shows typical UV-Vis absorption bands for octahedral Ni(II) and Cu(II) complexes with similar N,O-donor ligands.
Spin State Investigations in Paramagnetic Complexes
Metal complexes with unpaired electrons are paramagnetic, and their magnetic properties can be investigated using techniques such as magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy.
For instance, a mononuclear high-spin Co(II) complex in an octahedral environment would have three unpaired electrons and a magnetic moment of approximately 4.7-5.2 Bohr magnetons. The exact value can provide insights into orbital contributions and potential magnetic exchange interactions if the complex is polynuclear.
EPR spectroscopy is particularly useful for studying complexes of metals like Cu(II) (d⁹) and high-spin Mn(II) (d⁵). The g-values and hyperfine coupling constants obtained from the EPR spectrum can give detailed information about the electronic structure and the nature of the metal-ligand bonding. For a Cu(II) complex with axial symmetry, the g-values (g∥ and g⊥) can indicate the geometry and the nature of the ground electronic state.
| Metal Ion | d-electron configuration | Expected Spin State | Technique for Investigation |
| Mn(II) | d⁵ | High Spin | Magnetic Susceptibility, EPR |
| Fe(II) | d⁶ | High Spin or Low Spin | Magnetic Susceptibility, Mössbauer |
| Co(II) | d⁷ | High Spin | Magnetic Susceptibility |
| Ni(II) | d⁸ | High Spin (Octahedral) | Magnetic Susceptibility |
| Cu(II) | d⁹ | S = 1/2 | Magnetic Susceptibility, EPR |
This table summarizes the expected magnetic behavior of common transition metal ions in complexes with ligands analogous to this compound.
Advanced Analytical and Spectroscopic Characterization Techniques
Elucidation of Molecular Structure and Stereochemistry
The precise three-dimensional arrangement of atoms and the connectivity within a molecule are critical pieces of information. For N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine, a combination of solid-state and solution-state analytical techniques, alongside mass analysis, provides a comprehensive structural picture.
Single Crystal X-ray Diffraction for Solid-State Structures
As of the current body of scientific literature, a single crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed solid-state structural parameters such as crystal system, space group, unit cell dimensions, and bond lengths and angles for this specific compound are not available. This analytical technique would be invaluable for definitively establishing the molecule's solid-state conformation and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. For this compound, which has been identified as a degradation impurity of betahistine (B147258) (referred to as impurity C1 in some studies), detailed ¹H and ¹³C NMR data have been acquired. scielo.br
Two-dimensional NMR experiments were instrumental in the complete structural characterization of this impurity. scielo.br The proton (¹H) and carbon (¹³C) NMR spectral data provide definitive evidence for the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon environments within the molecule.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | ||
|---|---|---|---|
| Proton | Chemical Shift (δ) | Carbon | Chemical Shift (δ) |
| - | - | C=O | - |
| - | - | Aromatic CH | - |
| - | - | Aromatic C | - |
| - | - | CH₂ | - |
| - | - | CH₃ | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This technique was crucial in the characterization of this compound as an impurity of betahistine. scielo.br
Analysis using an electrospray source and time-of-flight (ESI-TOF) analyzer provided a high-resolution mass spectrum of the compound. scielo.br Systematic MS/MS and MSⁿ analyses were conducted to elucidate the structure of the molecule and its fragmentation pathways. scielo.br
The HRMS analysis of this compound afforded an isomeric ion with a mass-to-charge ratio (m/z) of 242. scielo.br Detailed mass spectrometry analysis revealed two new fragment ions at m/z 199 and 211, which supported the proposed structure. scielo.br The fragmentation pattern is initiated by the elimination of a terminal amine to yield the ion at m/z 211, followed by a long-distance anchimeric assistance induced elimination involving a CH₂ group. scielo.br Another significant fragment ion observed at m/z 106 is thought to originate directly from the precursor ion. scielo.br
| Fragment Ion (m/z) | Proposed Origin |
|---|---|
| 211 | Initial classic terminal amine elimination |
| 199 | Further fragmentation |
| 106 | Direct fragmentation from the precursor ion |
Vibrational and Electronic Spectroscopy for Functional Group Characterization
Vibrational and electronic spectroscopy techniques are used to probe the bonding and electronic structure of molecules, providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy for Bonding Information
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies. To date, no specific infrared spectroscopic data for this compound has been published in the scientific literature. This information would be beneficial for confirming the presence of key functional groups, such as the N-O and O-H stretching and bending vibrations of the hydroxylamine (B1172632) moiety, as well as the characteristic vibrations of the pyridine (B92270) ring and alkyl chain.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Complexes
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While UV-Vis spectroscopy is a common technique for characterizing compounds with chromophores, such as the pyridine ring in this compound, and their metal complexes, specific UV-Vis absorption data for the free ligand has not been reported. Such data would be useful for understanding the electronic structure of the molecule and for studying its coordination chemistry with various metal ions.
Electrochemical Methods for Redox Potential Determination
Electrochemical methods are instrumental in determining the redox potentials of a molecule, providing fundamental information about the feasibility and thermodynamics of its oxidation and reduction processes.
Cyclic voltammetry is a powerful and widely used electrochemical technique for probing the redox behavior of chemical species. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. A typical cyclic voltammogram plots the current as a function of the applied potential. The shape of the voltammogram, including the positions and magnitudes of the peaks, provides critical information about the thermodynamics and kinetics of the electron transfer reactions.
For a hypothetical analysis of this compound, one would expect to observe redox events associated with both the pyridine and hydroxylamine functionalities. The oxidation of the hydroxylamine group is typically an irreversible process, which would manifest as an anodic peak with no corresponding cathodic peak on the reverse scan. The potential at which this peak occurs would be indicative of the ease of oxidation of the hydroxylamine moiety within this specific molecular structure.
Conversely, the reduction of the pyridine ring is often a reversible or quasi-reversible one-electron process. A reversible event would be characterized by a pair of peaks, one on the forward (cathodic) scan and one on the reverse (anodic) scan. The separation between the peak potentials (ΔEp) for a reversible couple is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.
A detailed study would involve performing cyclic voltammetry at various scan rates. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can indicate other processes, such as adsorption of the analyte onto the electrode surface or coupled chemical reactions.
Table 1: Hypothetical Cyclic Voltammetry Data for this compound
| Redox Event | Peak Potential (V vs. ref) | Process Type | Key Observations |
|---|---|---|---|
| Oxidation I | Epa = +0.85 | Irreversible | Single anodic peak corresponding to hydroxylamine oxidation. |
Note: The data presented in this table is hypothetical and serves as an illustrative example of what might be observed in an actual experiment. No published data for this compound is currently available.
Coulometry is an electrochemical technique used to determine the total amount of charge transferred during a redox reaction. This information is then used to calculate the number of electrons involved in the process (n-value), which is a fundamental parameter for elucidating reaction mechanisms. In controlled-potential coulometry, the potential of the working electrode is held constant at a value where the desired electrochemical reaction occurs, and the current is integrated over time until the reaction is complete.
For this compound, coulometric analysis would be essential to confirm the number of electrons transferred in the observed redox events from cyclic voltammetry. For instance, the oxidation of the hydroxylamine group could involve the transfer of one or two electrons, and coulometry would definitively distinguish between these possibilities. Similarly, it would confirm the one-electron nature of the pyridine ring reduction.
The experimental setup for coulometry involves a three-electrode cell, and the total charge (Q) passed is determined by integrating the current-time curve. The number of moles of the electroactive species (N) can be determined, and the number of electrons transferred per molecule is calculated using the Faraday constant (F).
Table 2: Hypothetical Coulometric Analysis Data for this compound
| Redox Event | Applied Potential (V vs. ref) | Total Charge (C) | Moles Reacted (mol) | Calculated n-value |
|---|---|---|---|---|
| Oxidation I | +0.90 | 0.965 | 5.0 x 10-6 | 2 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of what might be observed in an actual experiment. No published data for this compound is currently available.
Computational and Theoretical Studies
Quantum Chemical Calculations for Structural Optimization
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. These calculations also allow for the exploration of different possible conformations and their relative energies.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state geometries of molecules by approximating the complex many-electron problem to one that is dependent on the electron density.
For a molecule like N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine, DFT calculations would be employed to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. Various functionals, such as B3LYP or M06, combined with appropriate basis sets (e.g., 6-31G* or 6-311+G(d,p)), would be used to solve the Kohn-Sham equations and optimize the molecular geometry. Studies on related molecules, such as pyridine (B92270) N-oxides and other amine derivatives, have successfully used functionals like B3PW91 and M06 to obtain reliable structural and energetic data. While specific DFT optimization data for this compound is not prevalent in publicly accessible literature, the methodology remains a standard and robust approach for such an investigation.
Table 1: Representative DFT Functionals and Basis Sets for Molecular Geometry Optimization
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | General purpose, good balance of accuracy and cost. |
| M06-2X | 6-311+G(d,p) | Good for main-group thermochemistry and non-covalent interactions. |
| ωB97X-D | def2-TZVP | Includes dispersion corrections, suitable for larger molecules. |
| CAM-B3LYP | aug-cc-pVTZ | Long-range corrected, good for charge-transfer excitations. |
This table represents common combinations used in computational chemistry; the optimal choice depends on the specific properties being investigated.
The flexibility of the ethyl linker and the rotation around the N-N and N-O bonds in this compound mean that the molecule can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers between them.
Electronic Structure and Bonding Analysis
Understanding the distribution of electrons within a molecule is key to explaining its reactivity, polarity, and spectroscopic properties.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, MO calculations would likely show the HOMO localized on the electron-rich hydroxylamine (B1172632) nitrogen and oxygen atoms, as well as the pyridine ring's π-system. The LUMO is likely to be an anti-bonding orbital (π*) associated with the pyridine ring. Visualizing the electron density distribution would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a map of its electrostatic potential.
Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve modeling its synthesis, decomposition, or its reactions with other molecules.
Transition State Identification and Activation Energies
In the study of chemical reactions, a transition state (TS) represents the highest energy point along the reaction pathway, acting as a barrier between reactants and products. Identifying the geometry and energy of this state is crucial for understanding reaction kinetics. The energy required to reach the transition state from the reactants is known as the activation energy (Ea), which is a key determinant of the reaction rate.
Computational methods, particularly those based on quantum mechanics, are employed to locate transition states on a potential energy surface. These calculations involve optimizing the molecular geometry to find a "saddle point," which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The activation energy can then be calculated as the difference in energy between the transition state and the initial reactants. For instance, in studies of cycloaddition reactions, the activation energy for addition at different sites of a molecule can be compared to predict the kinetically favored product researchgate.net. A lower activation energy implies a faster reaction rate.
Table 1: Hypothetical Activation Energies for a Reaction Involving a Hydroxylamine Derivative This table is illustrative and provides a conceptual example of what activation energy data might look like.
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Pathway A: N-O Bond Cleavage | DFT/B3LYP | 25.8 |
| Pathway B: C-N Bond Formation | DFT/B3LYP | 32.1 |
| Pathway A: N-O Bond Cleavage | CCSD(T) | 24.5 |
| Pathway B: C-N Bond Formation | CCSD(T) | 30.9 |
Reaction Coordinate Analysis and Potential Energy Surfaces
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry libretexts.org. It provides a complete picture of all possible conformations and the energy barriers separating them. The reaction coordinate is the specific path of minimum energy on the PES that connects reactants to products via the transition state bhu.ac.in.
Analyzing the PES allows chemists to visualize the entire course of a reaction. The "valleys" on the surface correspond to stable molecules (reactants, products, and intermediates), while the "mountain passes" represent the transition states bhu.ac.in. By mapping the reaction coordinate, researchers can understand the step-by-step geometric changes that occur during a chemical transformation, such as bond breaking and formation libretexts.orgbhu.ac.in. For complex reactions like the isomerization of methyl isocyanide (CH3NC) to methyl cyanide (CH3CN), a full-dimensional and accurate PES can be developed using high-level computational methods to model the transformation dynamics precisely chemrxiv.org.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks, understand how molecular structure relates to spectroscopic output, and even predict the properties of yet-to-be-synthesized molecules.
Computational NMR and IR Spectrum Simulation
Infrared (IR) Spectroscopy: Computational simulations of IR spectra are used to predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other movements of atoms. Methods like Density Functional Theory (DFT) can calculate these vibrational modes and their corresponding intensities mdpi.comcardiff.ac.uk. Comparing a simulated IR spectrum with an experimental one helps in confirming the molecular structure and assigning specific absorption bands to particular functional groups cardiff.ac.ukbiorxiv.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei nih.gov. These predictions are highly sensitive to the molecular geometry and electronic environment. Theoretical calculations of NMR spectra for molecules like 2-methylpyridine 1-oxide have shown excellent agreement with experimental values, aiding in the detailed structural analysis of pyridine derivatives nih.gov.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is a conceptual example demonstrating how simulated spectroscopic data for a pyridine-containing compound might be presented and compared with experimental findings.
| Parameter | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR (Pyridine H-6, ppm) | DFT/GIAO | 8.45 | 8.51 |
| ¹³C NMR (Pyridine C-2, ppm) | DFT/GIAO | 150.2 | 149.8 |
| IR Frequency (N-O Stretch, cm⁻¹) | DFT/B3LYP | 985 | 992 |
| IR Frequency (C=N Stretch, cm⁻¹) | DFT/B3LYP | 1590 | 1595 |
Prediction of UV-Vis Transitions in Metal Complexes
When a ligand like this compound coordinates to a transition metal ion, the resulting complex can absorb light in the ultraviolet (UV) and visible regions of the spectrum. These absorptions are due to electronic transitions, often involving the metal's d-orbitals (d-d transitions) or charge-transfer between the metal and the ligand bath.ac.uklibretexts.orgslideshare.net.
Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of metal complexes mdpi.com. These calculations can determine the wavelengths of maximum absorption (λmax) and the intensities of the transitions. Such predictions are vital for understanding the color of complexes and their electronic structure. The nature of the ligand significantly influences the energy of these transitions; for example, the spectrochemical series ranks ligands based on their ability to split the d-orbitals, which directly impacts the absorption wavelength bath.ac.uk. Theoretical studies can simulate the UV-Vis spectra for different geometric and electronic configurations of a complex, providing insight into how the ligand's structure affects the complex's optical properties mdpi.com.
Future Research Directions and Unexplored Avenues
Synthesis of Novel Structural Analogues with Tailored Reactivity
The synthesis of novel structural analogues of N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine is a primary avenue for future research. By systematically modifying the core structure, it is conceivable to fine-tune the compound's electronic and steric properties to achieve tailored reactivity for specific applications.
Key synthetic strategies could involve:
Substitution on the Pyridine (B92270) Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate its basicity and coordinating ability. This, in turn, could influence the catalytic activity of the molecule in cooperative catalysis scenarios.
Modification of the Ethyl Linker: Altering the length and rigidity of the ethyl chain connecting the hydroxylamine (B1172632) and pyridine moieties could impact the spatial relationship between these two functional groups, potentially enhancing their cooperative effects.
N-Substitution on the Hydroxylamine: While the parent compound is N-methylated, exploring a variety of alkyl and aryl substituents could modify the nucleophilicity and steric hindrance around the hydroxylamine nitrogen, offering another layer of reactivity control.
Recent advances in the synthesis of di- and trisubstituted hydroxylamines provide a strong foundation for these explorations. mdpi.com Methodologies such as the catalytic reduction of oxime ethers and palladium-catalyzed reactions could be adapted for the synthesis of a diverse library of this compound analogues. mdpi.com
Table 1: Potential Structural Analogues and Their Intended Effects
| Modification Site | Substituent Type | Potential Effect on Reactivity |
| Pyridine Ring | Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Increased basicity and nucleophilicity of the pyridine nitrogen. |
| Pyridine Ring | Electron-withdrawing groups (e.g., -CF3, -NO2) | Decreased basicity, potentially altering catalytic selectivity. |
| Ethyl Linker | Introduction of rigidity (e.g., cycloalkyl or aryl groups) | Constrained conformational flexibility, leading to more defined catalytic pockets. |
| Hydroxylamine-N | Bulky alkyl groups (e.g., tert-butyl) | Increased steric hindrance, potentially leading to enhanced stereoselectivity in reactions. |
Investigations into Cooperative Catalysis Utilizing Hydroxylamine and Pyridine Features
A particularly exciting and unexplored area is the potential for cooperative catalysis, where both the hydroxylamine and pyridine functionalities participate in a concerted manner to facilitate a chemical transformation. The pyridine ring can act as a Lewis base or a ligand for a metal center, while the hydroxylamine can function as a nucleophile or a redox-active component.
Future investigations could focus on designing catalytic cycles where:
The pyridine moiety activates a substrate through coordination or proton abstraction.
The hydroxylamine group subsequently engages in a nucleophilic attack or a redox step.
This dual functionality could be particularly effective in reactions such as asymmetric synthesis, where the defined spatial arrangement of the two groups can create a chiral environment. The catalytic activity of pyridine-containing compounds is well-established, and leveraging this in conjunction with the reactivity of the hydroxylamine could lead to novel and efficient catalytic systems. nih.gov
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To fully understand and optimize the potential catalytic applications of this compound and its analogues, the use of advanced spectroscopic techniques for real-time reaction monitoring will be crucial. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed kinetic data and help elucidate reaction mechanisms. ox.ac.uknih.govnorthwestern.educhemrxiv.orgchemrxiv.orgillinois.edu
By monitoring the concentrations of reactants, intermediates, and products over time, researchers can:
Determine reaction rate constants.
Identify transient intermediates.
Gain insights into the catalytic cycle.
This information is invaluable for the rational design of more efficient catalysts based on the this compound scaffold.
Machine Learning and AI Applications in Compound Design and Prediction
The vast chemical space that can be explored through the synthesis of novel analogues presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). Computational methods can accelerate the discovery of new catalysts by predicting the properties and reactivity of virtual compounds before their synthesis. rsc.org
Potential applications of ML and AI in this context include:
Quantitative Structure-Activity Relationship (QSAR) models: To predict the catalytic efficiency of different analogues based on their structural features.
Generative models: To design new analogues with desired properties.
Reaction outcome prediction: To guide the selection of optimal reaction conditions.
By integrating computational design with experimental validation, the process of developing highly active and selective catalysts can be significantly streamlined.
Exploration of Supramolecular Assembly Driven by this compound Complexes
The ability of the pyridine moiety to coordinate with metal ions opens up the possibility of using this compound as a building block for supramolecular assemblies. nih.govnih.govresearchgate.netdoi.org By reacting this ligand with various metal salts, it may be possible to construct discrete coordination complexes, coordination polymers, and metal-organic frameworks (MOFs).
The hydroxylamine functionality could add another dimension to these assemblies by:
Acting as a secondary coordination site.
Providing a reactive handle for post-assembly modification.
These supramolecular structures could have applications in areas such as gas storage, separation, and heterogeneous catalysis. The rich coordination chemistry of pyridine ligands provides a strong precedent for the successful development of such materials. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound can be synthesized via reductive amination protocols using nitroso ene chemistry or Buchwald-Hartwig amination cross-coupling reactions with O-protected hydroxylamines and 2-bromopyridine derivatives . Ionic liquids (ILs) like urea/butyl imidazolium ILs can enhance oxime formation (a precursor step) by improving reaction efficiency and reducing hazardous hydroxylamine handling . Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C for nitroso ene reactions), and catalysts (e.g., Pd for cross-coupling) to maximize yield while minimizing side products like hydroxylammonium chloride by-products .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer : Key techniques include:
- X-ray crystallography (using SHELX programs for structure refinement) to confirm molecular geometry .
- NMR spectroscopy (¹H/¹³C) to analyze proton environments and detect impurities, particularly focusing on pyridyl and methyl group signals .
- UV-Vis spectroscopy to assess electronic transitions related to the pyridine moiety, with absorbance peaks typically around 260–280 nm .
- High-resolution mass spectrometry (HRMS) for precise molecular weight validation .
Q. How does the stability of this compound vary under different pH and temperature conditions, and what storage protocols are recommended?
- Methodological Answer : Hydroxylamine derivatives are sensitive to oxidative degradation and hydrolysis. Stability studies should include:
- pH-dependent assays (e.g., 4–10) to monitor decomposition via HPLC or LC-MS, noting increased instability under acidic conditions due to protonation of the hydroxylamine group .
- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds (e.g., >100°C may cause breakdown) .
- Storage recommendations : Anhydrous conditions, inert atmosphere (N₂/Ar), and temperatures ≤–20°C to minimize oxidation .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for this compound as an antibacterial agent, and how can SAR be further explored?
- Methodological Answer : SAR studies reveal that the pyridyl group is critical for binding to bacterial targets like Micrococcus luteus (MIC90: 2.0 μM). Advanced strategies include:
- Parallel synthesis to generate analogs with varying alkyl chains (e.g., ethyl, propyl) on the hydroxylamine nitrogen .
- Docking studies against bacterial enzymes (e.g., MEP pathway targets) to rationalize activity trends .
- Bioisosteric replacement of the pyridyl ring with other heterocycles (e.g., thiazole) to enhance potency or reduce toxicity .
Q. How can conflicting data regarding the compound’s reactivity in hydroxylamine-mediated pathways (e.g., NDMA formation) be resolved experimentally?
- Methodological Answer : Contradictory reports on hydroxylamine’s role in nitrosamine formation (e.g., NDMA) require:
- Isotopic labeling (¹⁵N) to trace nitrogen sources in reaction pathways .
- pH-controlled kinetic studies to differentiate between direct nitrosation vs. intermediate-mediated mechanisms .
- Advanced oxidation process (AOP) experiments (e.g., ozonation) to quantify by-product profiles under varied conditions .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound for X-ray diffraction studies?
- Methodological Answer : Successful crystallization involves:
- Solvent screening using polar aprotic solvents (e.g., DMSO, DMF) mixed with alcohols (e.g., ethanol) to slow nucleation .
- Vapor diffusion techniques (e.g., hanging drop) with 2:1 v/v ratios of compound solution to antisolvent .
- SHELXL refinement to handle twinning or disorder, particularly for flexible ethyl-pyridyl chains .
Q. What computational methods (e.g., DFT) can elucidate the mechanistic pathways of its antibacterial activity or degradation?
- Methodological Answer :
- Density Functional Theory (DFT) to model transition states in hydroxylamine-mediated reactions (e.g., nitroso intermediate formation) .
- Molecular Dynamics (MD) simulations to study binding interactions with bacterial membranes or enzymes .
- QSAR modeling to predict bioactivity based on electronic parameters (e.g., HOMO-LUMO gaps) .
Data Contradiction Analysis
Q. How can discrepancies in reported antibacterial MIC values against Gram-positive vs. Gram-negative strains be addressed?
- Methodological Answer :
- Standardized broth microdilution assays (CLSI guidelines) to control variables like inoculum size and growth media .
- Efflux pump inhibition studies (e.g., using PAβN) to determine if Gram-negative resistance is due to efflux mechanisms .
- Membrane permeability assays (e.g., fluorescent dye leakage) to correlate activity with structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
